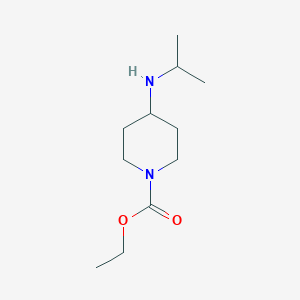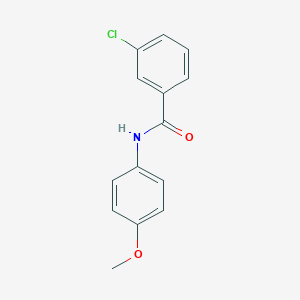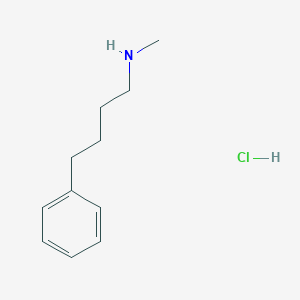
(4-Phenylbutyl)methylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Phenylbutyl)methylamine hydrochloride” is a chemical compound with the molecular formula C11H17N•HCl and a molecular weight of 199.720321. It appears as a white to off-white solid2.
Synthesis Analysis
The synthesis of “(4-Phenylbutyl)methylamine hydrochloride” is not explicitly mentioned in the search results. However, amines like this can generally be synthesized through alkylation and acylation reactions3.Molecular Structure Analysis
The molecular structure of “(4-Phenylbutyl)methylamine hydrochloride” consists of a phenylbutyl group attached to a methylamine1. The exact structure can be found in the chemical databases1.
Chemical Reactions Analysis
Amines, including “(4-Phenylbutyl)methylamine hydrochloride”, can undergo a variety of reactions. For instance, they can be alkylated by reaction with a primary alkyl halide3. They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide3.Physical And Chemical Properties Analysis
“(4-Phenylbutyl)methylamine hydrochloride” is a white to off-white solid2. It has a molecular weight of 199.720321.Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Analysis
(4-Phenylbutyl)methylamine hydrochloride plays a role in the synthesis of complex molecules and the analysis of potential precursor compounds in pharmaceuticals. For instance, it has been involved in the analysis of phenylacetone precursors, where compounds like methyl 3-oxo-2-phenylbutyrate (MAPA) are examined for their conversion to phenylacetone, a key intermediate in the synthesis of amphetamine and methamphetamine. The study by Tsujikawa et al. (2021) on this topic provides insights into the conversion processes and analytical methods for such compounds, highlighting the utility of (4-Phenylbutyl)methylamine hydrochloride in forensic and pharmaceutical chemistry (Tsujikawa et al., 2021).
Pharmacological Research
In pharmacology, the compound has been used to study the synthesis of various drugs, including Fluoxetine Hydrochloride, where Zhou Xue-qin (2008) described a multi-step reaction process involving (4-Phenylbutyl)methylamine hydrochloride as an intermediate. This work demonstrates the compound's relevance in developing therapeutic agents, showcasing its versatility in drug synthesis (Zhou Xue-qin, 2008).
Neuroprotection and Disease Treatment
Further, research on Sodium 4-Phenylbutyrate, a derivative of (4-Phenylbutyl)methylamine, shows potential neuroprotective effects against cerebral ischemic injury, suggesting its utility in treating neurological conditions. The study by Xin Qi et al. (2004) highlights how Sodium 4-Phenylbutyrate suppresses ER-mediated apoptosis, offering insights into its therapeutic potential in stroke and other ischemic conditions (Xin Qi et al., 2004).
Chemical-Biological Interactions
The compound's role extends to studying chemical-biological interactions and their implications for toxic and carcinogenic effects. In this context, research by Metzleb and Neumann (2004) delves into the metabolism of aromatic amines, providing a foundation for understanding the biological impact of such compounds and their derivatives (Metzleb & Neumann, 2004).
Safety And Hazards
“(4-Phenylbutyl)methylamine hydrochloride” should be handled with care. It may cause skin irritation and serious eye damage. It may also be toxic if inhaled and may cause respiratory irritation7.
Direcciones Futuras
The future directions for “(4-Phenylbutyl)methylamine hydrochloride” are not explicitly mentioned in the search results. However, it is used for research purposes1, suggesting that it may have potential applications in various scientific fields.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. Always refer to the most recent and reliable sources when conducting research.
Propiedades
IUPAC Name |
N-methyl-4-phenylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-12-10-6-5-9-11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBSRDQPDKLCIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590041 |
Source


|
| Record name | N-Methyl-4-phenylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylbutyl)methylamine hydrochloride | |
CAS RN |
148252-36-2 |
Source


|
| Record name | N-Methyl-4-phenylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

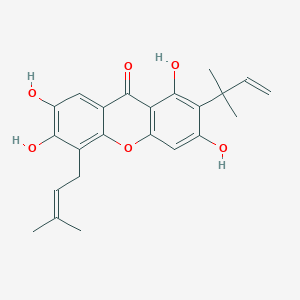
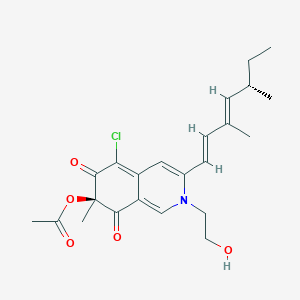
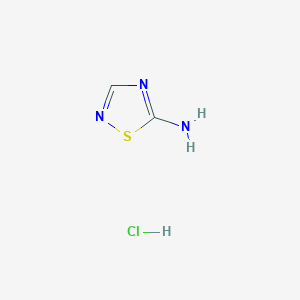

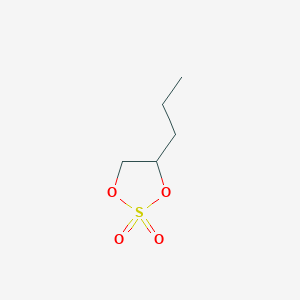
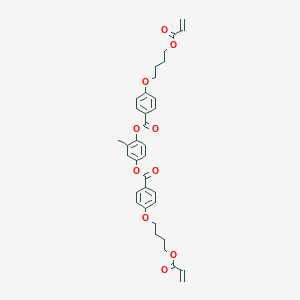
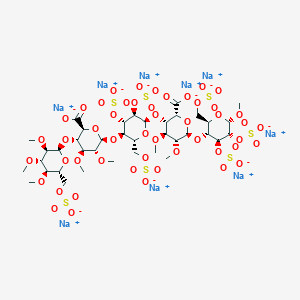

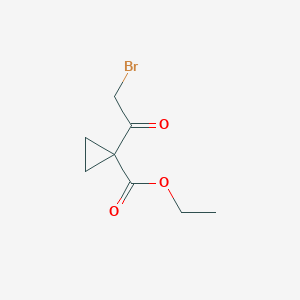
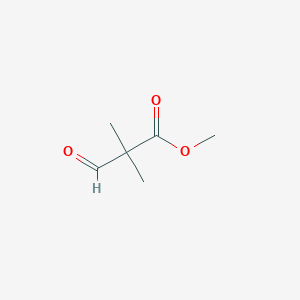
![Benzo[b]thiophene-4-carbonitrile](/img/structure/B190170.png)
